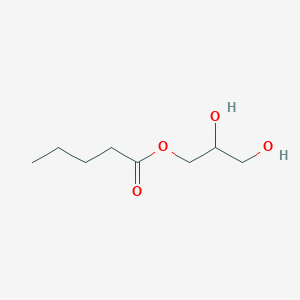

2,3-Dihydroxypropyl pentanoate

Description

2,3-Dihydroxypropyl pentanoate is a glycerol-derived ester formed by the esterification of pentanoic acid (C₅H₁₀O₂) with 2,3-dihydroxypropanol (glycerol). For example, iodinated contrast agents like iohexol () utilize bis(2,3-dihydroxypropyl) groups to improve water solubility and reduce toxicity .

Properties

IUPAC Name |

2,3-dihydroxypropyl pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-3-4-8(11)12-6-7(10)5-9/h7,9-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCRBZNYMUSMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620200 | |

| Record name | 2,3-Dihydroxypropyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64633-17-6 | |

| Record name | 2,3-Dihydroxypropyl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl pentanoate can be synthesized through the esterification reaction between pentanoic acid and glycerol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation of the catalyst from the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl pentanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield pentanoic acid and glycerol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds such as aldehydes or ketones.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Pentanoic acid and glycerol.

Transesterification: Different esters and alcohols.

Oxidation: Aldehydes or ketones.

Scientific Research Applications

2,3-Dihydroxypropyl pentanoate is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

Biology: In the study of lipid metabolism and as a component in the formulation of biocompatible materials.

Industry: Used in the production of biodegradable polymers and as a plasticizer in polymer formulations

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl pentanoate involves its interaction with biological molecules through its ester and hydroxyl functional groups. The compound can undergo hydrolysis to release pentanoic acid and glycerol, which can participate in various metabolic pathways. Additionally, the hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,3-dihydroxypropyl pentanoate (inferred properties) with analogous compounds from the evidence:

Key Observations:

Functional Group Impact: Esters vs. Alcohols/Ketones: Unlike alcohols (e.g., 2-methyl-3-pentanol) or ketones (e.g., 4,4-dimethyl-2-pentanone), dihydroxypropyl esters exhibit enhanced hydrophilicity due to their polar hydroxyl groups. This property is critical in biomedical applications, as seen in iohexol’s use as a contrast agent . Chain Length: Longer alkyl chains (e.g., 14-methylpentadecanoate) increase lipophilicity, as evidenced by the higher molecular weight (330.5 vs. 176.2) and XLogP3 value of 6 .

Biomedical Relevance: The dihydroxypropyl group’s role in improving solubility and biocompatibility is shared across compounds like iohexol and hypothetical this compound.

Esters with dihydroxypropyl groups may necessitate similar safety protocols.

Biological Activity

2,3-Dihydroxypropyl pentanoate is an ester derived from pentanoic acid and 2,3-dihydroxypropyl alcohol. This compound has garnered attention due to its potential biological activities, particularly in medicinal and pharmaceutical research. Understanding its biological activity can provide insights into its applications in various therapeutic contexts.

This compound is characterized by the presence of hydroxyl groups and an ester functional group, which contribute to its reactivity and interaction with biological systems. The molecular structure is critical for its biological functions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, hexadecanoic acid derivatives have shown significant antibacterial effects, suggesting that this compound may exhibit similar activities due to structural similarities .

- Cytotoxicity : A study involving various extracts indicated that compounds like this compound could influence cell viability and apoptosis in cancer cell lines. The cytotoxic effects were measured using IC50 values, which are critical for assessing the potency of potential anticancer agents .

- Apoptotic Mechanisms : The compound's ability to induce apoptosis in cancer cells has been explored. Flow cytometry studies revealed that treatments with related compounds led to significant changes in cell cycle distribution and apoptosis-related gene expression .

Case Studies

- Antimicrobial Studies : In vitro studies demonstrated that derivatives of 2,3-dihydroxypropyl esters possess notable antibacterial activity against various pathogens. The efficacy was quantified through minimum inhibitory concentration (MIC) assays, highlighting the potential use of such compounds in developing new antimicrobial agents.

- Cytotoxicity Assessment : A comparative analysis of cytotoxic effects on different cancer cell lines (e.g., Caco-2 and PC-3) showed that this compound could induce significant cell death at specific concentrations. The selectivity index was calculated to assess the compound's effectiveness relative to standard chemotherapeutics like doxorubicin .

Data Table

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Cell Membranes : The hydrophilic nature due to hydroxyl groups may enhance membrane permeability, allowing for better interaction with cellular targets.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and apoptosis.

- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress within cells, contributing to apoptosis and cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dihydroxypropyl pentanoate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification between pentanoic acid and glycerol derivatives. Solvent selection is critical; C3–C10 alkylene-glycol monoalkylethers (e.g., glyme derivatives) are preferred for their polar aprotic properties, which enhance reaction efficiency . Purification steps may include fractional distillation or column chromatography, with purity validation via GC or HPLC (>98% purity thresholds, as per standard analytical protocols ).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- GC/MS or HPLC : For purity assessment, particularly to detect unreacted starting materials or side products (>98.0% GC purity is a common benchmark ).

- NMR (¹H/¹³C) : To confirm ester linkage formation and hydroxypropyl stereochemistry. Deuterated solvents (e.g., DMSO-d6) improve signal resolution .

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or high-temperature steps to avoid inhalation risks .

- Waste Disposal : Classify chemical waste as halogen-free organic solvent and dispose via certified facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Test acid catalysts (e.g., p-toluenesulfonic acid) vs. enzymatic catalysts (lipases) for regioselectivity .

- Stoichiometric Ratios : Optimize molar ratios of pentanoic acid to glycerol derivatives (e.g., 1.2:1) to drive esterification completion.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Monitor via in-situ FT-IR .

Q. What are the key challenges in ensuring the stability of this compound under various storage conditions, and how can they be addressed?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of ester bonds in humid environments. Use desiccants (silica gel) and inert atmospheres (N₂) during storage .

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products .

Q. How does the presence of isotopic labels (e.g., deuterated derivatives) impact the analytical detection and quantification of this compound in complex matrices?

- Methodological Answer :

- Isotopic Dilution Mass Spectrometry (IDMS) : Use deuterated analogs (e.g., 2-(Propyl-3,3,3-d3)pentanoic acid ) as internal standards to improve quantification accuracy in biological or environmental samples.

- Signal Differentiation : Leverage distinct m/z ratios in LC-MS to resolve labeled vs. unlabeled species in co-eluting peaks .

Q. What methodologies are employed to study the metabolic pathways or environmental degradation products of this compound?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes or soil microbiota to simulate metabolic/environmental breakdown. Analyze metabolites via UPLC-QTOF-MS .

- Isotopic Tracers : Use ¹³C-labeled compounds to track carbon flow in degradation pathways .

Q. What are the critical parameters to consider when designing experiments to assess the solubility of this compound in different solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.